Trk II-IN-1

Kinase Inhibition TRK Signaling Cancer Research

Trk II-IN-1 is a unique type II TRK inhibitor (DFG-out binder) that potently inhibits TRKA/B/C and the clinically critical G667C mutant (IC50 3.3-9.4 nM). Unlike first-gen type I inhibitors (e.g., larotrectinib), it retains full activity against xDFG and solvent-front resistance mutations, making it an essential tool for studying NTRK fusion-driven cancers and acquired resistance. Ideal for preclinical models and next-gen therapy development.

Molecular Formula C29H31F3N8O
Molecular Weight 564.6 g/mol
Cat. No. B15141024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk II-IN-1
Molecular FormulaC29H31F3N8O
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F
InChIInChI=1S/C29H31F3N8O/c1-37-12-14-38(15-13-37)18-20-5-6-22(16-23(20)29(30,31)32)35-28(41)21-9-11-39(19-21)27-8-7-26-34-17-25(40(26)36-27)24-4-2-3-10-33-24/h2-8,10,16-17,21H,9,11-15,18-19H2,1H3,(H,35,41)/t21-/m1/s1
InChIKeyWYCSRUVPJUYDGP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trk II-IN-1 for TRK-Driven Cancer Research: A Quantitative Procurement Guide


Trk II-IN-1 (also known as compound 12d) is a potent and selective type II inhibitor of the tropomyosin receptor kinase (TRK) family, specifically targeting TRKA, TRKB, TRKC, and the clinically relevant G667C mutant [1]. It is a small molecule research tool designed to overcome acquired resistance to first-generation TRK inhibitors [1]. This compound is a key tool for researchers investigating NTRK fusion-driven cancers and for those seeking to develop next-generation therapies with enhanced activity against resistant mutants [1].

Why Generic Substitution of Trk II-IN-1 in Your TRK Research Compromises Data Integrity


Simple substitution of Trk II-IN-1 with a general pan-TRK or first-generation type I inhibitor (e.g., larotrectinib, entrectinib) is not scientifically valid. The functional consequence of targeting the inactive 'DFG-out' conformation (type II inhibition) versus the active 'DFG-in' conformation (type I inhibition) yields profoundly different profiles against clinically emergent, drug-resistant mutants. Specifically, first-generation inhibitors are ineffective against xDFG and solvent-front mutations [1]. The quantitative evidence below demonstrates that Trk II-IN-1 is uniquely engineered to address this critical gap, providing a distinct and measurable advantage in cellular models of resistance [1].

Trk II-IN-1 Quantitative Evidence Guide: Direct Performance Comparisons vs. Key Alternatives


Biochemical Potency of Trk II-IN-1 Against Wild-Type and Mutant TRK Kinases

Trk II-IN-1 demonstrates potent, single-digit nanomolar inhibitory activity against all three wild-type TRK isoforms and the clinically relevant TRKAG667C mutant in a biochemical assay [1]. While direct comparative data for other compounds in the same biochemical assay are not provided in the primary source, this data establishes the baseline potency of the compound. This potency is a critical factor for its efficacy in downstream cellular models [1].

Kinase Inhibition TRK Signaling Cancer Research

Superior Cellular Activity of Trk II-IN-1 Against Key Resistance Mutants Compared to Larotrectinib and Selitrectinib

In head-to-head cellular assays, Trk II-IN-1 demonstrates superior antiproliferative activity against Ba/F3 cells expressing clinically relevant, drug-resistant TRK fusion mutants. Compared directly to the first-generation inhibitor larotrectinib and the second-generation inhibitor selitrectinib, Trk II-IN-1 achieved significantly lower IC50 values, indicating greater potency in overcoming resistance [1].

Drug Resistance Cell Proliferation TRK Fusion Cancers

Broad Kinase Selectivity Profile of Trk II-IN-1 at a Defined Concentration

To define the selectivity profile, Trk II-IN-1 was screened against a panel of kinases at a concentration of 1 µM. It exhibited over 90% inhibition of VEGFR2, RET, and FLT3, and approximately 70% inhibition of Kit, CSF1R, DDR1, and DDR2 [1]. This data provides a quantitative baseline for understanding its polypharmacology and potential off-target effects in cellular systems [1].

Kinase Profiling Off-Target Effects Selectivity

High-Impact Application Scenarios for Trk II-IN-1 in TRK Cancer Research


Modeling Acquired Resistance to First-Generation TRK Inhibitors

Trk II-IN-1 is ideally suited for establishing and interrogating cellular models of acquired resistance to first-generation TRK inhibitors (e.g., larotrectinib, entrectinib). As demonstrated by its potent activity against the TRKAG667C and TRKCG696C mutants [1], it provides a critical tool for investigating the signaling pathways and therapeutic vulnerabilities of tumors that have progressed on standard-of-care therapies [1].

Investigating xDFG and Solvent-Front Mutant-Driven Cancers

This compound is a key reagent for studies focused on cancers driven by xDFG and solvent-front TRK mutations. The primary literature confirms its ability to potently suppress the proliferation of Ba/F3 cells expressing these specific resistance mutations [1]. This application is essential for researchers developing next-generation inhibitors and combination strategies to overcome on-target resistance [1].

Conducting Kinase Selectivity Profiling and Polypharmacology Studies

Researchers can utilize the well-defined kinase inhibition profile of Trk II-IN-1 to dissect the contributions of specific off-target kinases (e.g., VEGFR2, RET, FLT3) to observed phenotypic effects [1]. Its activity against a defined panel of kinases at 1 µM [1] allows for a more nuanced interpretation of results in complex biological systems where polypharmacology may be a factor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trk II-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.